Triisodecyl trimellitate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tris(8-methylnonyl) benzene-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H66O6/c1-31(2)22-16-10-7-13-19-27-43-37(40)34-25-26-35(38(41)44-28-20-14-8-11-17-23-32(3)4)36(30-34)39(42)45-29-21-15-9-12-18-24-33(5)6/h25-26,30-33H,7-24,27-29H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJFYFBRNDHRTHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCC(C)C)C(=O)OCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H66O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274208 | |

| Record name | tris(8-methylnonyl) trimellitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

36631-30-8 | |

| Record name | Triisodecyl trimellitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036631308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triisodecyl benzene-1,2,4-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIISODECYL TRIMELLITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IFP38QKFS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Triisodecyl Trimellitate: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisodecyl trimellitate (TIDTM) is a high molecular weight, branched-chain triester of trimellitic acid and isodecyl alcohol. This comprehensive technical guide provides a detailed overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its utility in various industrial and pharmaceutical formulations. Quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for its synthesis and analysis are provided.

Chemical Structure and Identification

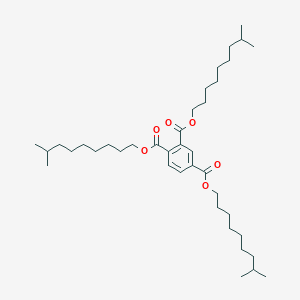

This compound is a complex ester with the chemical formula C₃₉H₆₆O₆ and a molecular weight of approximately 630.95 g/mol .[1][2] Its structure consists of a central aromatic trimellitate core esterified with three branched isodecyl alcohol chains.[3] This branched structure imparts unique physical and chemical properties, distinguishing it from linear phthalate (B1215562) plasticizers.

IUPAC Name: tris(8-methylnonyl) benzene-1,2,4-tricarboxylate CAS Number: 36631-30-8[2] Molecular Formula: C₃₉H₆₆O₆[1][2]

The molecular structure of this compound is characterized by three long, branched isodecyl chains attached to a central trimellitic acid core, contributing to its lipophilic nature and high molecular weight.[3]

Physicochemical Properties

This compound is typically a clear, colorless to pale yellow, viscous liquid at room temperature.[4] Its high boiling point and low vapor pressure contribute to its low volatility, a desirable characteristic in many of its applications.[4][5] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Test Method / Source |

| Molecular Weight | 630.95 g/mol | [2] |

| Boiling Point | 335 °C | [5] |

| Density (at 20°C) | 0.959 g/cm³ | [1] |

| Specific Gravity (at 27°C) | 0.962 – 0.963 | ASTM-D-1045-2008[5] |

| Viscosity (at 20°C) | 490 ± 10 cP | KLJ-TM-P-13-97[5] |

| Flash Point | 215 °C | KLJTM[5] |

| Pour Point | -37 °C | [1] |

| Refractive Index (at 27°C) | 1.483 – 1.487 | ASTM-D-1045-2008[5] |

| Water Solubility (at 20°C) | 1.24 mg/L | [1] |

| logP (at 35°C) | 9.4 | [1] |

| Vapor Pressure (at 25°C) | 0 Pa | [1] |

| Volatile Loss (130°C/3h) | Max. 0.10 wt. % | KLJ-TM-P-11-92[5] |

| Acidity | Max. 0.03 wt. % | ASTM-D-1045-2008[5] |

| Ester Content | Min. 99.00 wt. % | ASTM-D-1045-2008[5] |

This compound is readily soluble in most organic solvents and oils, but has limited solubility in water.[4][6]

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of trimellitic anhydride (B1165640) with isodecyl alcohol.[2][4] Two primary synthesis pathways are commonly employed: direct esterification and a two-step transesterification process.

Experimental Protocol for Direct Esterification

This protocol is a representative example for the synthesis of trialkyl trimellitates and can be adapted for this compound.

Materials:

-

Trimellitic anhydride

-

Isodecyl alcohol (molar ratio of 1:3 to 1:5 with trimellitic anhydride)[7]

-

Catalyst (e.g., tetraisopropyl titanate or p-toluenesulfonic acid)[7]

-

Nitrogen gas supply

-

Reaction vessel with stirrer, heating mantle, thermometer, and a water separator (e.g., Dean-Stark apparatus)

Procedure:

-

Charge the reaction vessel with trimellitic anhydride and isodecyl alcohol.

-

Add the catalyst to the mixture.

-

Begin stirring and purge the system with nitrogen to create an inert atmosphere.

-

Heat the reaction mixture to the esterification temperature, typically between 190-220°C.[7]

-

Continuously remove the water generated during the reaction using the water separator.

-

Monitor the reaction progress by measuring the amount of water collected or by analyzing the acid value of the reaction mixture. The reaction is considered complete when no more water is generated.[7]

-

Once the reaction is complete, cool the mixture to approximately 120°C.

-

Apply a vacuum to distill and remove the excess unreacted isodecyl alcohol.[7]

-

Further cool the crude product to about 90°C.

-

Wash the product with water to remove any remaining catalyst and impurities.

-

Dry the final product to obtain purified this compound.

Experimental Protocol for Two-Step Transesterification

This method involves the initial synthesis of a simple methyl ester followed by transesterification with isodecyl alcohol. This can yield a product with a lower color number.

Part A: Synthesis of Trimethyl Trimellitate

-

React trimellitic anhydride with an excess of methanol (B129727) in the presence of a suitable catalyst (e.g., tetraisopropyl titanate) to form trimethyl trimellitate.[8][9]

-

Purify the resulting trimethyl trimellitate by distillation.[8]

Part B: Transesterification to this compound

-

Charge a reaction vessel with the purified trimethyl trimellitate and isodecyl alcohol.

-

Add a transesterification catalyst, such as tetraisopropyl titanate.[8]

-

Heat the mixture, typically to around 220°C, under a nitrogen atmosphere.[8]

-

The methanol generated during the transesterification is continuously removed by distillation.

-

After the reaction is complete, the excess isodecyl alcohol is removed under vacuum.

-

The final product is then purified.

Analytical Methodologies

The quantification of this compound, particularly in matrices such as polymers or food contact materials, is commonly performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the analysis of semi-volatile compounds like this compound.

Sample Preparation (Solvent Extraction):

-

A homogenized sample of the material is accurately weighed.

-

Solvent extraction is performed using a suitable solvent like n-hexane. Techniques such as Soxhlet extraction, ultrasound-assisted extraction, or accelerated solvent extraction can be employed.[10]

-

The extract is concentrated and reconstituted in a known volume of an appropriate solvent.

-

The final solution is filtered (e.g., through a 0.22 µm filter) before injection into the GC-MS system.[10]

Table 2: Representative Performance Characteristics of a Validated GC-MS Method for a Similar Trimellitate (Trioctyl Trimellitate)

| Parameter | Performance |

| Linearity (Correlation Coefficient, r) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.03 mg/kg |

| Limit of Quantification (LOQ) | 0.10 mg/kg |

| Recovery | 82 - 105% |

| Precision (Relative Standard Deviation, RSD) | 5.6 - 7.5% |

Data adapted from a method for Trioctyl Trimellitate, which is structurally similar.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of trimellitates.

Table 3: Representative Performance Characteristics of a Validated LC-MS/MS Method for a Similar Trimellitate (Trioctyl Trimellitate)

| Parameter | Performance |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Recovery | 101.1% |

Data adapted from a method for Trioctyl Trimellitate, which is structurally similar.[10]

Applications and Logical Relationships

The unique properties of this compound make it a versatile compound with applications in various fields.

Caption: Logical relationships between the properties and applications of this compound.

Plasticizer for Polymers

This compound is a primary monomeric plasticizer for polyvinyl chloride (PVC) and other chlorinated thermoplastics, particularly for applications requiring high-temperature resistance (up to 105°C).[4][5] Its low volatility and migration resistance make it suitable for use in electrical wiring and cables.[4][5]

Cosmetics and Personal Care

In the cosmetics industry, this compound functions as a skin-conditioning agent and emollient.[2] Its high viscosity and lipophilic nature make it an excellent ingredient for pigment dispersion in color cosmetics like lipsticks and foundations, ensuring uniform color distribution and stability.[3] The CIR Expert Panel has concluded that this compound is safe for use in cosmetics under current practices.[3]

Lubricants

Due to its low volatility, good thermal stability, and oxidation stability, this compound is a valued additive in the lubricants industry.[5] It forms a protective film on surfaces, reducing friction and wear.[4]

Safety and Handling

This compound is considered to have low toxicity.[6] However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle it in a well-ventilated area and use personal protective equipment such as gloves and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS). It should be stored in a cool, dry, and well-ventilated area in tightly closed containers.[5]

References

- 1. Tri-isodecyl trimellitate | 36631-30-8 [chemicalbook.com]

- 2. cir-safety.org [cir-safety.org]

- 3. This compound | C39H66O6 | CID 169794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound (EVT-288629) | 36631-30-8 [evitachem.com]

- 5. kljindia.com [kljindia.com]

- 6. TRIDECYL TRIMELLITATE - Ataman Kimya [atamanchemicals.com]

- 7. CN103214372A - Synthesis method of tridecyl trimellitate - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. CN106008204A - Method for synthesizing trimellitic triesters - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis and Characterization of Triisodecyl Trimellitate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisodecyl trimellitate (TIDTM) is a high molecular weight branched plasticizer utilized in a variety of industrial applications, particularly where high-temperature stability and low volatility are required. This technical guide provides a comprehensive overview of the synthesis and characterization of TIDTM. Detailed experimental protocols for its synthesis via direct esterification are presented, along with a summary of key reaction parameters. Furthermore, this guide outlines the standard analytical techniques for the characterization of TIDTM, including Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), supported by typical analytical data and procedural outlines.

Introduction

This compound (TIDTM) is a triester formed from the reaction of trimellitic anhydride (B1165640) and isodecyl alcohol.[1][2] Its molecular formula is C₃₉H₆₆O₆, and it has a molecular weight of approximately 630.9 g/mol .[3][4] TIDTM is a colorless to slightly yellow, viscous liquid at room temperature.[1] Due to its branched alkyl chains, it exhibits a low pour point and good low-temperature properties.[5] Its primary applications are as a plasticizer in polyvinyl chloride (PVC) formulations for wire and cable insulation, automotive interiors, and other applications requiring high thermal stability and low volatility.[5][6] It is also used as a lubricant and in cosmetic formulations as a skin-conditioning agent.[5][7]

Synthesis of this compound

The most common method for the synthesis of this compound is the direct esterification of trimellitic anhydride with isodecyl alcohol.[1] This reaction is typically catalyzed by an acid or an organometallic compound and involves the removal of water to drive the reaction to completion.

Synthesis Workflow

The general workflow for the synthesis of this compound is depicted below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Direct Esterification

This protocol describes a general procedure for the synthesis of this compound in a laboratory setting.

Materials and Equipment:

-

Trimellitic anhydride

-

Isodecyl alcohol (a slight excess is typically used)

-

Catalyst (e.g., tetra-isopropyl titanate, sulfuric acid, or a solid acid catalyst)

-

Nitrogen gas inlet

-

Reaction vessel equipped with a mechanical stirrer, thermometer, heating mantle, and a Dean-Stark apparatus or vacuum line for water removal

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactor Charging: The reaction vessel is charged with trimellitic anhydride and isodecyl alcohol. The molar ratio of trimellitic anhydride to isodecyl alcohol is typically in the range of 1:3.3 to 1:3.5 to ensure complete esterification.[8]

-

Inert Atmosphere: The system is purged with nitrogen gas to create an inert atmosphere and prevent oxidation.[9]

-

Catalyst Addition: The catalyst is added to the reaction mixture. The amount of catalyst typically ranges from 0.05% to 0.2% of the total reactant mass.[10]

-

Esterification Reaction: The mixture is heated to a temperature between 160°C and 220°C with continuous stirring.[10][11] The water produced during the reaction is continuously removed using a Dean-Stark trap or by applying a vacuum.[9][10]

-

Reaction Monitoring: The progress of the reaction is monitored by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value drops to a predetermined level (e.g., below 0.1 mg KOH/g).[1]

-

Purification:

-

Catalyst Neutralization: After cooling the reaction mixture, if an acid catalyst was used, it is neutralized by washing with a dilute sodium bicarbonate solution.

-

Removal of Excess Alcohol: Excess isodecyl alcohol is removed by vacuum distillation.[1]

-

Drying and Filtration: The crude product is dried over anhydrous magnesium sulfate or sodium sulfate and then filtered to remove any solid impurities.

-

-

Final Product: The final product, this compound, is a clear, viscous liquid.

Summary of Synthesis Parameters

| Parameter | Typical Value/Range |

| Reactants | Trimellitic Anhydride, Isodecyl Alcohol |

| Molar Ratio (Anhydride:Alcohol) | 1 : 3.3 - 1 : 3.5 |

| Catalyst | Tetra-isopropyl titanate, Sulfuric Acid, Solid Acids |

| Catalyst Loading | 0.05 - 0.2 wt% |

| Reaction Temperature | 160 - 220 °C |

| Reaction Time | 3 - 8 hours |

| Final Acid Value | < 0.1 mg KOH/g |

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various analytical techniques.

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of this compound.

Caption: Workflow for the characterization of this compound.

Physicochemical Properties

The following table summarizes the typical physicochemical properties of this compound.

| Property | Value | Test Method |

| Appearance | Colorless to slightly yellow liquid | Visual |

| Molecular Formula | C₃₉H₆₆O₆ | - |

| Molecular Weight | 630.94 g/mol | - |

| Ester Content | > 99.0 % | ASTM D1045 |

| Acid Value | < 0.07 mg KOH/g | ASTM D1045 |

| Specific Gravity (20°C) | 0.954 | ASTM D1298 |

| Viscosity @ 20°C | 220-260 cP | ASTM D445 |

| Flash Point | > 240 °C | ASTM D92 |

| Pour Point | < -40 °C | ASTM D97 |

| Note: These values are typical and can vary depending on the specific grade and purity of the product. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

Experimental Protocol:

-

Sample Preparation: A drop of the liquid sample is placed directly on the ATR crystal of the FTIR spectrometer.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Expected Spectral Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~2955, 2925, 2855 | C-H stretching vibrations of alkyl groups |

| ~1725 | C=O stretching vibration of the ester carbonyl groups |

| ~1580, 1460 | C=C stretching vibrations of the aromatic ring |

| ~1270, 1120 | C-O stretching vibrations of the ester groups |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound, confirming the connectivity of the atoms in the molecule.

Experimental Protocol:

-

Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

Expected ¹H NMR Data (based on the structure of TIDTM):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.2 - 7.5 | m | Aromatic protons |

| ~4.3 | m | -OCH₂- protons of the isodecyl groups |

| ~1.8 - 1.2 | m | Methylene and methine protons of the isodecyl chains |

| ~0.9 | m | Methyl protons of the isodecyl chains |

Expected ¹³C NMR Data (based on the structure of TIDTM):

| Chemical Shift (δ, ppm) | Assignment |

| ~167 - 165 | Ester carbonyl carbons |

| ~135 - 128 | Aromatic carbons |

| ~68 | -OCH₂- carbons |

| ~39 - 22 | Aliphatic carbons of the isodecyl chains |

| ~14 | Methyl carbons |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific isomer distribution of the isodecyl groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to assess the purity of the this compound and to identify any residual starting materials or byproducts.

Experimental Protocol:

-

Sample Preparation: The sample is diluted in a suitable solvent (e.g., dichloromethane (B109758) or hexane) before injection into the GC-MS system.

-

GC Conditions: A capillary column with a non-polar stationary phase is typically used. The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to ensure the elution of the high-boiling TIDTM.

-

MS Conditions: Electron ionization (EI) is commonly used. The mass spectrometer is operated in full scan mode to identify the components and in selected ion monitoring (SIM) mode for quantification.

Expected Results:

The gas chromatogram should show a major peak corresponding to this compound. The mass spectrum of this peak will show a characteristic fragmentation pattern, although the molecular ion peak (m/z = 630.9) may be weak or absent due to the high molecular weight and extensive fragmentation of the molecule under EI conditions.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The direct esterification of trimellitic anhydride with isodecyl alcohol is an efficient method for its production. The structure and purity of the synthesized product can be reliably confirmed through a combination of FTIR, NMR, and GC-MS techniques. The information presented herein serves as a valuable resource for researchers and professionals involved in the synthesis, analysis, and application of this important industrial chemical.

References

- 1. Buy this compound (EVT-288629) | 36631-30-8 [evitachem.com]

- 2. This compound | C39H66O6 | CID 169794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. kljindia.com [kljindia.com]

- 5. canada.ca [canada.ca]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. michellechang.chemistry.princeton.edu [michellechang.chemistry.princeton.edu]

- 8. cir-safety.org [cir-safety.org]

- 9. benchchem.com [benchchem.com]

- 10. CN103007920A - Catalyst for synthesizing trioctyl trimellitate from trimellitic anhydride or trimellitic acid and octanol through esterification and application thereof - Google Patents [patents.google.com]

- 11. CN103214372A - Synthesis method of tridecyl trimellitate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of Triisodecyl Trimellitate (CAS: 36631-30-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Triisodecyl Trimellitate (TIDM), identified by CAS number 36631-30-8. A high molecular weight, branched-chain plasticizer, TIDM is valued for its thermal stability, low volatility, and excellent compatibility with a range of polymers. This document collates quantitative data from various sources into structured tables for ease of reference and comparison. Furthermore, it outlines the detailed methodologies for key experimental protocols, referencing standardized testing methods from internationally recognized bodies such as ASTM, ISO, and OECD. Visual diagrams generated using Graphviz are included to illustrate key logical relationships pertinent to the compound's characteristics.

Chemical Identity and Structure

This compound is the triester of trimellitic acid and isodecyl alcohol.[1] Its structure, characterized by a central aromatic ring and three long, branched alkyl chains, is fundamental to its physical and chemical behavior. This unique architecture imparts high permanence, making it a preferred choice in applications requiring durability and resistance to migration.[2]

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisodecyl ester |

| Synonyms | This compound, TIDTM, ADK Cizer C 10, Trimex T 10 |

| CAS Number | 36631-30-8[2] |

| EINECS Number | 253-138-0[3] |

| Molecular Formula | C₃₉H₆₆O₆[4] |

| Molecular Weight | 630.94 g/mol [4] |

| InChI | InChI=1S/C39H66O6/c1-31(2)22-16-10-7-13-19-27-43-37(40)34-25-26-35(38(41)44-28-20-14-8-11-17-23-32(3)4)36(30-34)39(42)45-29-21-15-9-12-18-24-33(5)6/h25-26,30-33H,7-24,27-29H2,1-6H3 |

| SMILES | CC(C)CCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCC(C)C)C(=O)OCCCCCCCC(C)C |

Physicochemical Data

The physicochemical properties of this compound are summarized in the tables below. These properties are critical for determining its suitability in various applications, from industrial plastics to specialized cosmetic formulations.

Table 2: Physical Properties

| Property | Value | Test Method |

| Physical State | Colorless to pale yellow viscous liquid[4] | Visual Inspection |

| Boiling Point | 335 °C (at 101,325 Pa)[5] | Not Specified |

| Pour Point | -37 °C | Not Specified |

| Specific Gravity | 0.962 – 0.963 (at 27 °C)[5] | ASTM D1045-08[5] |

| Refractive Index | 1.483 – 1.487 (at 27 °C)[5] | ASTM D1045-08[5] |

| Viscosity | 490 ± 10 cP (at 20 °C)[5] | KLJ-TM-P-13-97[5] |

| Flash Point | 215 °C[5] | Not Specified |

| Vapor Pressure | 0 Pa (at 25 °C) | Not Specified |

| Water Solubility | 1.24 mg/L (at 20 °C) | Not Specified |

| LogP | 9.4 (at 35 °C) | Not Specified |

Table 3: Chemical and Purity Specifications

| Property | Value | Test Method |

| Ester Content | Min. 99.00 wt. %[5] | ASTM D1045-08[5] |

| Ester Content (by GC) | Min. 99.00 Area %[5] | KLJ-TM-P-12-98[5] |

| Acidity | Max. 0.03 wt. %[5] | ASTM D1045-08[5] |

| Moisture Content | Max. 0.10 wt. %[5] | ASTM E203-08[5] |

| Color | Max. 50 HU[5] | ASTM D1045-08[5] |

| Volatile Loss | Max. 0.10 wt. % (130°C/3h)[5] | KLJ-TM-P-11-92[5] |

| Heat Stability | No change (180°C/2h)[5] | ISI-9591-2013[5] |

| Residual Alcohol | Max. 0.10 Area %[5] | KLJ-TM-P-12-98[5] |

Experimental Protocols

The determination of the physicochemical properties of chemical substances like this compound relies on standardized and validated experimental protocols. The following sections detail the methodologies for key experiments, referencing globally recognized standards.

ASTM D1045: Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics

This standard provides a comprehensive suite of procedures for evaluating liquid plasticizers.[6][7] For this compound, several key parameters are determined using this methodology as cited in technical data sheets.[5]

-

Acidity: This test method determines the free acid content of the plasticizer. A known weight of the sample is dissolved in a suitable solvent (e.g., a mixture of toluene (B28343) and isopropyl alcohol) and titrated with a standardized solution of sodium hydroxide (B78521) to a phenolphthalein (B1677637) endpoint. The acidity is typically expressed as a percentage by weight.

-

Ester Content: The ester content is determined by saponification. A weighed sample is refluxed with a known excess of standard alcoholic potassium hydroxide solution. The excess alkali is then back-titrated with a standard acid. The amount of alkali consumed in the saponification reaction is used to calculate the percentage of ester, assuming a specific molecular weight for the plasticizer.

-

Specific Gravity: This method measures the ratio of the mass of a given volume of the plasticizer to the mass of an equal volume of water at a specified temperature. A pycnometer or a hydrometer can be used for this determination.

-

Color: The color of the liquid plasticizer is determined by comparison with platinum-cobalt (B8599474) standards. The APHA (Hazen) scale is commonly used, where a higher number indicates a more yellow color.

-

Refractive Index: The refractive index, a measure of how much light is bent when it passes through the substance, is determined using a refractometer at a specified temperature.

ISO 3104: Determination of Kinematic Viscosity and Calculation of Dynamic Viscosity

This international standard specifies a procedure for determining the kinematic viscosity of liquid petroleum products, which is also applicable to other viscous liquids like this compound.[8][9][10]

-

Principle: The method involves measuring the time for a fixed volume of the liquid to flow under gravity through the capillary of a calibrated viscometer. The viscometer is held in a constant temperature bath to ensure the measurement is made at a precise temperature.

-

Procedure: A calibrated glass capillary viscometer (e.g., Ubbelohde type) is selected based on the expected viscosity of the sample. The viscometer is charged with the sample and placed in a temperature-controlled bath. Once the sample reaches thermal equilibrium, it is drawn up through the capillary, and the time taken for the liquid meniscus to pass between two marked points is measured.

-

Calculation: The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the viscometer's calibration constant (C). The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature (η = ν * ρ).

OECD Guideline 105: Water Solubility

This guideline describes methods for determining the water solubility of substances.[11] Given the low water solubility of this compound, the column elution method is the most appropriate.[3][12]

-

Principle (Column Elution Method): This method is suitable for substances with a solubility below 10⁻² g/L. A micro-column is packed with an inert support material coated with an excess of the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured over time until a plateau is reached, which represents the water solubility.

-

Procedure: A carrier material (e.g., glass beads or silica (B1680970) gel) is coated with the test substance from a volatile solvent. The coated material is packed into a column. Water is pumped through the column at a controlled flow rate and temperature. Fractions of the eluate are collected and analyzed for the concentration of the test substance using a sensitive analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

OECD Guideline 104: Vapor Pressure

This guideline provides several methods for determining the vapor pressure of a substance.[13][14][15] For a compound with very low volatility like this compound, the gas saturation method or an effusion method would be suitable.[16][17]

-

Principle (Gas Saturation Method): A stream of inert gas is passed through or over the test substance at a known flow rate, slow enough to ensure saturation of the gas with the substance's vapor. The amount of substance transported by the gas is determined by trapping it and measuring its mass.

-

Procedure: The test substance is placed in a thermostatically controlled saturation chamber. A carrier gas (e.g., nitrogen or argon) is passed through the chamber at a measured, slow flow rate. The vapor-laden gas then passes through a trap (e.g., a cold trap or a sorbent tube). The amount of substance collected in the trap is determined analytically. The vapor pressure is calculated from the mass of the substance, the volume of the gas passed, and the temperature.

OECD Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method

The n-octanol/water partition coefficient (Pow) is a key parameter for assessing the environmental fate and bioaccumulation potential of a substance.[2][18][19]

-

Principle: This method involves dissolving the test substance in a two-phase system of n-octanol and water and allowing it to partition between the two immiscible phases until equilibrium is reached. The concentration of the substance in each phase is then measured.

-

Procedure: A solution of the test substance in either n-octanol or water is placed in a vessel with the other solvent. The vessel is shaken or stirred until equilibrium is achieved. The two phases are then separated, typically by centrifugation, and the concentration of the test substance in each phase is determined using a suitable analytical method (e.g., HPLC, GC). The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. For highly hydrophobic substances like this compound (with a high LogP), modifications to this method or alternative methods like HPLC estimation (OECD Guideline 117) or the slow-stirring method (OECD Guideline 123) may be necessary to obtain accurate results.[20][21]

Structure-Property Relationships

The molecular structure of this compound directly influences its key physicochemical properties, making it a highly effective and durable plasticizer.

Caption: Structure-Property Relationship of this compound.

The aromatic trimellitate core provides rigidity and a high boiling point, contributing to the substance's excellent thermal stability and low volatility. The three long, branched isodecyl chains introduce steric hindrance, preventing close packing of polymer chains and thereby imparting significant flexibility and plasticizing efficiency. The overall high molecular weight and the branched nature of the alkyl groups result in low migration tendencies, leading to high permanence in the polymer matrix. This combination of structural features also ensures good compatibility with a variety of polymers, most notably PVC.[4]

Conclusion

This compound (CAS 36631-30-8) is a well-characterized high-performance plasticizer with a robust set of physicochemical properties that make it suitable for demanding applications. Its low volatility, high thermal stability, and excellent permanence are direct consequences of its unique molecular structure. The standardized test methodologies outlined in this guide provide a framework for the accurate and reproducible determination of its key characteristics, ensuring quality control and facilitating its use in research, development, and industrial manufacturing. This document serves as a comprehensive technical resource for professionals requiring detailed information on this important industrial chemical.

References

- 1. traquisa.com [traquisa.com]

- 2. oecd.org [oecd.org]

- 3. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 4. This compound (36631-30-8) for sale [vulcanchem.com]

- 5. kljindia.com [kljindia.com]

- 6. laboratuar.com [laboratuar.com]

- 7. webstore.ansi.org [webstore.ansi.org]

- 8. scribd.com [scribd.com]

- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 10. lonroy.com [lonroy.com]

- 11. oecd.org [oecd.org]

- 12. OECD 105 - Phytosafe [phytosafe.com]

- 13. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. lcslaboratory.com [lcslaboratory.com]

- 17. lcslaboratory.com [lcslaboratory.com]

- 18. oecd.org [oecd.org]

- 19. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 20. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 21. acri.gov.tw [acri.gov.tw]

In-Depth Technical Guide to the Thermal Degradation Mechanism of Triisodecyl Trimellitate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisodecyl trimellitate (TIDTM) is a high-molecular-weight plasticizer and lubricant valued for its excellent thermal stability, low volatility, and high-temperature resistance. Understanding its thermal degradation mechanism is crucial for predicting its performance, ensuring material integrity, and assessing safety in high-temperature applications such as in medical devices and pharmaceutical packaging. This guide provides a comprehensive overview of the thermal degradation of TIDTM, drawing upon data from its close structural analog, trioctyl trimellitate (TOTM), due to the limited availability of public research on TIDTM's specific degradation pathways. The guide details the primary analytical techniques used for characterization, presents quantitative data on thermal stability, and proposes a likely degradation mechanism based on the fundamental principles of ester pyrolysis.

Introduction

This compound (TIDTM) is a branched-chain aromatic triester synthesized from trimellitic anhydride (B1165640) and isodecyl alcohol. Its molecular structure, characterized by a central benzene (B151609) ring with three ester linkages to long alkyl chains, imparts a high degree of thermal stability and low volatility. These properties make it a preferred alternative to lower molecular weight phthalate (B1215562) plasticizers in applications where resistance to high temperatures and permanence are required.

While TIDTM is known for its robust thermal properties, exposure to sufficiently high temperatures will inevitably lead to chemical decomposition. The pathway of this degradation, the volatile products formed, and the remaining residues are of significant interest for material science, safety, and environmental considerations. This document synthesizes the available information to provide a detailed technical overview of the thermal degradation of TIDTM.

Experimental Protocols for Thermal Analysis

The study of the thermal degradation of high-boiling point esters like TIDTM primarily relies on a suite of advanced analytical techniques. These methods allow for the precise measurement of mass loss as a function of temperature and the identification of the evolved gaseous products.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a fundamental technique for determining the thermal stability of a material.

-

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Apparatus: A high-precision balance with a sample pan located inside a furnace.

-

Procedure:

-

A small, precisely weighed sample (typically 5-10 mg) of TIDTM is placed in an inert sample pan (e.g., platinum or alumina).

-

The furnace is sealed and purged with an inert gas, typically nitrogen, to prevent oxidative degradation.

-

The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., ambient to 600°C).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting data is plotted as a thermogram (mass vs. temperature) and its derivative (rate of mass loss vs. temperature), which helps to identify the onset and peak degradation temperatures.

-

Evolved Gas Analysis: TGA Coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS)

To identify the chemical nature of the volatile products released during TGA, the instrument is often coupled to a spectroscopic or spectrometric detector.

-

Objective: To identify the functional groups (FTIR) or molecular masses (MS) of the gaseous products evolved during thermal decomposition.

-

Apparatus: A TGA instrument connected via a heated transfer line to either an FTIR spectrometer or a mass spectrometer.

-

Procedure:

-

A TGA experiment is performed as described in section 2.1.

-

The gaseous effluent from the TGA furnace is continuously transferred through a heated line to the detector.

-

For TGA-FTIR, the evolved gases pass through a gas cell where they are analyzed by infrared spectroscopy, providing information about the functional groups present (e.g., C=O, C-H, O-H).

-

For TGA-MS, the evolved gases are ionized and separated based on their mass-to-charge ratio, allowing for the identification of the molecular weights of the decomposition products.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique provides a more detailed separation and identification of the individual components of the evolved gases.

-

Objective: To separate and identify the specific chemical compounds produced during the rapid thermal decomposition (pyrolysis) of a sample.

-

Apparatus: A pyrolyzer unit attached to the injector port of a gas chromatograph-mass spectrometer (GC-MS).

-

Procedure:

-

A very small amount of the TIDTM sample is placed in the pyrolyzer.

-

The sample is rapidly heated to a high temperature (e.g., 600-1000°C) in an inert atmosphere, causing it to fragment into smaller, volatile molecules.

-

These pyrolysis products are swept into the GC column, where they are separated based on their boiling points and affinity for the column's stationary phase.

-

The separated components then enter the mass spectrometer for identification based on their mass spectra.

-

Quantitative Data on Thermal Stability

Due to the limited publicly available data specifically for this compound, the following table presents data for its close structural analog, trioctyl trimellitate (TOTM), which is widely used as a benchmark for high-temperature plasticizers. The data is derived from studies of PVC plasticized with these compounds, providing a comparative measure of their thermal stability.

| Plasticizer | Onset Decomposition T° (°C) | Peak Decomposition T° (°C) | Activation Energy (Ea) (kJ/mol) |

| TOTM | ~250-300 | ~350-400 | ~130-150 (initial stage), up to ~499 (second stage in PVC)[1] |

| DOP | ~200-250 | ~300-350 | ~118-130 (initial stage in PVC)[1] |

| DOTP | ~230-280 | ~330-380 | ~120-140 (initial stage in PVC)[1] |

Note: The values presented are approximate and can vary based on the specific experimental conditions (e.g., heating rate, atmosphere) and the matrix in which the plasticizer is present. The activation energy for TOTM in a PVC matrix shows a significantly higher value in the second stage of decomposition, indicating a more stable char formation process compared to other plasticizers[1].

Proposed Thermal Degradation Mechanism

The primary thermal degradation pathway for esters of this type is believed to be a non-radical, intramolecular elimination reaction known as a β-hydride elimination or ester pyrolysis . This reaction proceeds through a six-membered cyclic transition state.

Step 1: Initiation via β-Hydride Elimination

At elevated temperatures, one of the isodecyl ester groups undergoes a conformational change to allow for the transfer of a hydrogen atom from the β-carbon of the alkyl chain to the carbonyl oxygen of the ester group. This concerted reaction results in the cleavage of the C-O ester bond, forming a carboxylic acid group on the trimellitate backbone and an alkene.

Step 2: Formation of Primary Degradation Products

The initial degradation of one of the three ester chains on the TIDTM molecule would yield:

-

Isodecene (a C10 alkene)

-

A diisodecyl, mono-carboxy-trimellitate intermediate.

This process can then repeat for the remaining two ester chains, leading to further elimination of isodecene molecules and the progressive formation of:

-

A monoisodecyl, di-carboxy-trimellitate intermediate.

-

Finally, trimellitic acid (1,2,4-benzenetricarboxylic acid).

Step 3: Secondary Degradation of Intermediates

The trimellitic acid formed is itself subject to further thermal decomposition at higher temperatures. This can involve decarboxylation (loss of CO2) and dehydration to form trimellitic anhydride . Further heating can lead to more complex fragmentation of the aromatic ring, producing a range of smaller organic molecules and ultimately a carbonaceous char.

The isodecene produced may also undergo further isomerization or fragmentation at high temperatures.

Visualizations

Experimental Workflow for TGA-FTIR/MS Analysis

Caption: Workflow for TGA coupled with Evolved Gas Analysis.

Proposed β-Hydride Elimination Pathway

Caption: Proposed primary degradation pathway for TIDTM.

Conclusion

This compound exhibits high thermal stability, a key property for its use in demanding applications. While specific experimental data on its degradation mechanism is sparse, a well-established understanding of ester pyrolysis suggests a primary degradation pathway initiated by a β-hydride elimination. This process likely leads to the sequential loss of isodecene molecules and the formation of trimellitic acid, which can then undergo further decomposition at higher temperatures.

For professionals in material science and drug development, it is critical to recognize that while TIDTM offers superior thermal performance compared to many common plasticizers, its degradation will produce volatile organic compounds and ultimately a carboxylic acid intermediate. The temperatures at which these processes occur are high, but they must be considered in the context of the entire product lifecycle and potential extreme temperature excursions. Further research using techniques such as Py-GC-MS and TGA-MS would be invaluable to definitively identify the degradation products and validate the proposed mechanism.

References

An In-depth Technical Guide to the Solubility of Triisodecyl Trimellitate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of triisodecyl trimellitate (TIDTM), a high molecular weight plasticizer and emollient. Given the general lack of specific quantitative solubility data in publicly available literature, this document outlines the known qualitative solubility, provides a detailed experimental protocol for determining quantitative solubility, and presents a logical workflow for this determination.

Introduction to this compound (TIDTM)

This compound is a branched triester of trimellitic acid and isodecyl alcohol. Its large, non-polar structure dictates its solubility properties, making it a valuable component in various formulations, including plastics, lubricants, and cosmetics, where it enhances flexibility, stability, and sensory characteristics. Understanding its solubility is critical for formulation development, ensuring product stability, and predicting its behavior in different matrices.

Solubility Profile of this compound

Based on available technical data sheets and safety assessments, the solubility of TIDTM can be qualitatively summarized. It is characterized by its lipophilic and hydrophobic nature.

Data Presentation: Qualitative Solubility of this compound

| Solvent Class | General Solubility | Specific Solvents (Examples) |

| Polar Protic | ||

| Water | Very Low / Immiscible | Water (1.24 mg/L at 20°C) |

| Alcohols | Miscible | Ethanol, Methanol |

| Polar Aprotic | Readily Soluble | Acetone, Tetrahydrofuran (THF) |

| Non-Polar | Readily Soluble | Toluene, Hexane |

| Oils & Hydrocarbons | Readily Soluble/Sensible | Mineral Oil, Vegetable Oils |

Note: "Readily Soluble" and "Miscible" indicate that TIDTM is expected to dissolve in these solvents to form a homogeneous solution at typical ambient conditions. However, the precise concentration limits have not been widely published.

Experimental Protocol: Determination of Quantitative Solubility

The following protocol describes the widely accepted "shake-flask" method for determining the thermodynamic solubility of a substance like TIDTM in various organic solvents. This method is reliable and can be adapted for different solute-solvent systems.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25°C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, toluene, hexane) of analytical grade

-

Analytical balance

-

Glass vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with a suitable detector)

Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity to avoid interferences.

-

Addition of Excess Solute: To a series of vials, add a known volume of each solvent (e.g., 10 mL). To each vial, add an excess amount of TIDTM. The presence of undissolved TIDTM at the end of the equilibration period is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Securely cap the vials and place them in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25°C ± 0.5°C). Agitate the mixtures for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary studies can be conducted to determine the minimum time to reach a stable concentration.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow the excess solid TIDTM to settle.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Gravimetric Analysis (for non-volatile solvents):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the TIDTM.

-

Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved TIDTM.

-

Calculate the solubility in g/100 mL or other suitable units.

-

-

Chromatographic Analysis (for volatile solvents):

-

Accurately dilute the filtered saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

-

Prepare a series of standard solutions of TIDTM of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., GC-FID).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the concentration of the saturated solution.

-

Data Presentation: Quantitative Solubility of this compound

The results of the experimental determination should be presented in a clear, tabular format.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Quantification |

| Ethanol | 25 | [Experimental Value] | GC-FID |

| Methanol | 25 | [Experimental Value] | GC-FID |

| Acetone | 25 | [Experimental Value] | GC-FID |

| Toluene | 25 | [Experimental Value] | Gravimetric |

| Hexane | 25 | [Experimental Value] | Gravimetric |

Mandatory Visualization

The logical workflow for determining the solubility of this compound can be visualized as follows:

Caption: Logical workflow for the experimental determination of this compound solubility.

Spectroscopic Analysis of Triisodecyl Trimellitate (TIDTM): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisodecyl trimellitate (TIDTM) is a high-molecular-weight plasticizer utilized in a variety of applications, including PVC formulations for medical devices and other sensitive products where low migration and high permanence are required. Its chemical structure, characterized by a central aromatic trimellitate core and three branched isodecyl ester chains, imparts excellent thermal stability and compatibility with various polymers. A thorough understanding of its spectroscopic signature is paramount for quality control, material identification, and stability studies. This technical guide provides a detailed overview of the Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic analysis of TIDTM.

Molecular Structure

This compound is the triester of trimellitic acid and isodecyl alcohol. The "isodecyl" group is a branched ten-carbon alkyl chain, which can have various isomeric forms. The common structure is based on the hydroformylation of nonene.

Data Presentation

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of TIDTM is characterized by strong absorptions corresponding to the ester functional groups and the aliphatic and aromatic hydrocarbon moieties. The following table summarizes the expected vibrational modes. The peak positions are estimated based on the analysis of structurally similar trimellitate esters, such as trioctyl trimellitate (TOTM).[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2957 | Strong | C-H asymmetric stretching of CH₃ groups |

| ~2925 | Strong | C-H asymmetric stretching of CH₂ groups |

| ~2858 | Strong | C-H symmetric stretching of CH₂ and CH₃ groups |

| ~1728 | Very Strong | C=O stretching of the ester carbonyl groups |

| ~1580, ~1460 | Medium | C=C stretching of the aromatic ring |

| ~1270 | Strong | C-O stretching of the ester linkage |

| ~1120 | Strong | C-O-C asymmetric stretching |

| ~770 | Medium | C-H out-of-plane bending of the aromatic ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the carbon-hydrogen framework of TIDTM.

The proton NMR spectrum of TIDTM shows distinct signals for the aromatic protons, the protons of the ester linkages, and the various protons of the branched isodecyl chains.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.0 | m | 3H | Aromatic protons (H-3, H-5, H-6) |

| ~4.2 | m | 6H | -O-CH₂ - protons of the isodecyl chains |

| ~1.7 - 1.2 | m | ~45H | -CH₂- and -CH- protons of the isodecyl chains |

| ~0.9 | m | ~18H | -CH₃ protons of the isodecyl chains |

Note: The chemical shifts and multiplicities for the isodecyl chain protons are complex due to branching and overlapping signals.

The carbon-13 NMR spectrum provides information on the different carbon environments within the TIDTM molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | Ester C =O carbons |

| ~134 - 128 | Aromatic C -H and quaternary C carbons |

| ~68 | -O-CH₂ - carbons of the isodecyl chains |

| ~39 - 22 | CH₂ and CH carbons of the isodecyl chains |

| ~14 | CH₃ carbons of the isodecyl chains |

Experimental Protocols

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is a convenient technique for obtaining the FTIR spectrum of liquid samples like TIDTM with minimal sample preparation.[2]

-

Sample Preparation: Place a small drop of this compound directly onto the ATR crystal (e.g., diamond or ZnSe).

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

A typical resolution is 4 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software. The resulting spectrum should be baseline corrected if necessary.

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition (¹H NMR):

-

Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

The number of scans can vary from 8 to 16 for a concentrated sample.

-

A relaxation delay of 1-2 seconds is typically sufficient.

-

-

Data Acquisition (¹³C NMR):

-

Acquire the spectrum on the same spectrometer.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

-

A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.

-

A longer relaxation delay (e.g., 2-5 seconds) is often used to ensure proper signal relaxation.

-

-

Data Processing:

-

Apply Fourier transformation to the raw free induction decay (FID) data.

-

Phase and baseline correct the resulting spectra.

-

Reference the spectra to the TMS signal.

-

Mandatory Visualization

Caption: Experimental workflow for the spectroscopic analysis of TIDTM.

Caption: Logical relationship between functional groups and spectroscopic signals.

References

The Comprehensive Guide to Trimellitate Plasticizers: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer science and formulation, the selection of an appropriate plasticizer is paramount to achieving desired material properties, particularly for polyvinyl chloride (PVC) applications. With increasing regulatory scrutiny on traditional phthalate (B1215562) plasticizers, the focus has shifted towards safer, high-performance alternatives. Among these, trimellitate plasticizers have emerged as a leading class of compounds, offering a unique combination of low volatility, high thermal stability, and excellent resistance to extraction. This technical guide provides an in-depth review of trimellitate plasticizers, with a focus on Trioctyl Trimellitate (TOTM), a key member of this class. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals.

Physicochemical Properties and Performance Characteristics

Trimellitate plasticizers are esters of trimellitic acid, characterized by a central benzene (B151609) ring with three carboxyl groups esterified with various alcohols. This structure imparts a higher molecular weight and lower volatility compared to many phthalate plasticizers.[1][2] Trioctyl trimellitate (TOTM), the tris(2-ethylhexyl) ester of trimellitic acid, is a benchmark trimellitate plasticizer valued for its exceptional stability and durability, especially in high-temperature applications.[1]

Physical and Chemical Properties of Trioctyl Trimellitate (TOTM)

The following table summarizes the key physical and chemical properties of TOTM, demonstrating its suitability for demanding applications where permanence is critical.

| Property | Value/Description | Reference(s) |

| Chemical Name | Tris(2-ethylhexyl) trimellitate | [1] |

| Synonyms | TOTM, Tris(2-ethylhexyl) 1,2,4-benzenetricarboxylate | [3] |

| Molecular Formula | C₃₃H₅₄O₆ | [1][4][5] |

| Molecular Weight | 546.78 g/mol | [1][4] |

| Physical State at 20°C | Colorless to light yellow viscous liquid | [1][3][4] |

| Density at 20°C | ~0.99 g/mL | [1][6] |

| Boiling Point | ~414°C | [1][6][7] |

| Flash Point | ~260°C (closed cup) | [1] |

| Freezing Point | -38°C to -50°C | [1] |

| Vapor Pressure at 25°C | <10⁻⁷ mmHg (practically zero) | [1] |

| Water Solubility | 1-2 µg/L (practically insoluble) | [1][3] |

| Log Kow | 5.9-8 (highly hydrophobic) | [1] |

| Stability | Stable under normal conditions; resistant to UV degradation | [1] |

Comparative Performance in PVC Formulations

Trimellitate plasticizers, particularly TOTM, offer significant performance advantages over other plasticizer types, such as phthalates and adipates.[7] Their low volatility and high migration resistance make them ideal for applications requiring long-term stability and minimal environmental or biological contamination.[1][7]

The following tables provide a comparative analysis of the mechanical and physical properties of PVC plasticized with different trimellitate esters and other non-phthalate plasticizers.

Table 2: Mechanical Properties of PVC Plasticized with Different Trimellitate Esters (50 phr) [8]

| Property | Test Method | TOTM | TINTM | TIDTM |

| Tensile Strength (MPa) | ASTM D2284 | 20.5 | 19.8 | 19.2 |

| Elongation at Break (%) | ASTM D2284 | 350 | 370 | 385 |

| Shore D Hardness | ASTM D2240 | 55 | 52 | 50 |

Table 3: Physical Properties of Different Trimellitate Esters [8]

| Property | Test Method | TOTM | TINTM | TIDTM |

| Volatility (Weight Loss %, 24h @ 130°C) | ASTM D1203 | 0.5 | 0.4 | 0.3 |

| Molecular Weight ( g/mol ) | - | 546.8 | 588.9 | 631.0 |

Table 4: Performance Comparison of TOTM with Other Non-Phthalate Plasticizers [9]

| Property | Trioctyl Trimellitate (TOTM) | Dioctyl Terephthalate (DOTP) | Hexamoll® DINCH |

| Shore A Hardness (at 67 phr) | ~80 - 85 | ~78 - 83 | ~77 - 82 |

| Volatility (Weight Loss %, 7 days @ 100°C) | < 18% | ~22.5% | ~26% |

| Degradation Temperature (TGA) | High | Moderate to High | Moderate |

Synthesis and Manufacturing of Trimellitate Plasticizers

The industrial synthesis of trimellitate plasticizers, such as TOTM, is typically achieved through an esterification reaction between trimellitic anhydride (B1165640) and the corresponding alcohol.[1][10] The process involves several key steps, from raw material preparation to purification of the final product.

General Synthesis Workflow

The synthesis of TOTM begins with the reaction of trimellitic anhydride with 2-ethylhexanol in the presence of an acid catalyst.[1][10] This is followed by purification steps to remove unreacted starting materials and by-products.[10]

References

- 1. bastone-plastics.com [bastone-plastics.com]

- 2. hallstarindustrial.com [hallstarindustrial.com]

- 3. Trioctyltrimellitate (TOTM) – Quality solution for durable plastics [penpet.com]

- 4. Trioctyl trimellitate | C33H54O6 | CID 18725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. gst-chem.com [gst-chem.com]

- 6. Trioctyl trimellitate | 3319-31-1 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. gst-chem.com [gst-chem.com]

Triisodecyl Trimellitate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisodecyl trimellitate (TIDTM) is a branched triester of trimellitic acid and isodecyl alcohol. It is a high-molecular-weight, clear, and viscous liquid primarily utilized as a plasticizer in various polymer applications, particularly for polyvinyl chloride (PVC) to impart flexibility and durability. Its low volatility, excellent thermal stability, and good electrical insulating properties make it suitable for high-temperature applications, such as wire and cable insulation. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its known biological effects.

Core Data Summary

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| Chemical Formula | C₃₉H₆₆O₆[1] |

| Molecular Weight | 630.94 g/mol [1] |

| IUPAC Name | Tris(8-methylnonyl) benzene-1,2,4-tricarboxylate |

| CAS Number | 36631-30-8 |

| Appearance | Clear, viscous liquid |

| Density | 0.9690 g/cm³ at 20°C[2] |

| Pour Point | -37°C[2] |

| Flash Point | 520°F (271°C)[2] |

| Refractive Index | nD25 1.4830[2] |

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the direct esterification of trimellitic anhydride (B1165640) with isodecyl alcohol. This reaction is generally catalyzed by an acid or an organometallic compound and involves the removal of water to drive the reaction to completion.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis of a Trialkyl Trimellitate (Example)

The following is a representative procedure for the synthesis of a trialkyl trimellitate, such as tridecyl trimellitate, which can be adapted for this compound by substituting tridecyl alcohol with isodecyl alcohol.

Materials:

-

Trimellitic anhydride

-

Isodecyl alcohol (molar ratio of alcohol to anhydride: 3-5:1)

-

Catalyst (e.g., tetrabutyl titanate, 0.1-2% of total reactant mass)

-

Nitrogen gas

-

Reaction vessel equipped with a stirrer, thermometer, nitrogen inlet, and a Dean-Stark apparatus or similar water separator.

Procedure:

-

Charge the reaction vessel with trimellitic anhydride and isodecyl alcohol according to the desired molar ratio.

-

Add the catalyst to the reaction mixture.

-

Begin stirring and purge the system with nitrogen to create an inert atmosphere.

-

Heat the reaction mixture to a temperature of 190-220°C.

-

Continuously remove the water generated during the esterification reaction using the water separator to drive the equilibrium towards the product.

-

Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value is low and no more water is being collected.

-

Once the reaction is complete, cool the mixture to approximately 120°C.

-

Apply a vacuum to the system to distill off the excess unreacted isodecyl alcohol.

-

Further, cool the product to about 90°C.

-

The crude this compound can then be purified by washing with a dilute alkaline solution to neutralize any remaining catalyst and acid, followed by washing with water, and finally drying under vacuum.

Analytical Methodologies

The purity and identity of this compound can be determined using various chromatographic techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being a common and effective method.

Experimental Protocol: GC-MS Analysis (Example)

The following is a general procedure for the analysis of high-molecular-weight esters like trimellitates and can be adapted for this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for high-temperature analysis (e.g., 5% phenyl methyl siloxane)

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

-

Create a series of calibration standards by diluting the stock solution to known concentrations.

-

If analyzing a sample matrix, perform an appropriate extraction to isolate the this compound.

GC-MS Conditions (Example):

-

Injector Temperature: 280-300°C

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), then ramp up to a final temperature of around 320-340°C.

-

Carrier Gas: Helium

-

MS Ionization Mode: Electron Ionization (EI)

-

MS Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.

Biological Effects and Metabolism

Trialkyl trimellitates, including this compound, generally exhibit low acute toxicity. The primary route of metabolism for these compounds is believed to be hydrolysis by esterases, breaking down the triester into its constituent alcohol (isodecyl alcohol) and trimellitic acid, along with mono- and di-ester intermediates.

Caption: General metabolic pathway of trialkyl trimellitates via hydrolysis.

Studies on analogous compounds suggest that after oral administration, a significant portion is excreted unchanged in the feces, with the absorbed fraction being metabolized and its metabolites excreted in the urine. Due to its high molecular weight and low water solubility, dermal absorption of this compound is expected to be limited. There is currently no substantial evidence to suggest that this compound is involved in specific complex biological signaling pathways. Its biological effects are primarily considered in the context of toxicology and its potential to act as an endocrine disruptor, although evidence for potent activity in this regard is limited for high-molecular-weight trimellitates.

Conclusion

This compound is a commercially important plasticizer with well-defined physical and chemical properties. Its synthesis is based on straightforward esterification chemistry, and its purity can be reliably assessed using standard analytical techniques like GC-MS. The available toxicological data for this compound and related trialkyl trimellitates indicate a low order of toxicity, with metabolism proceeding primarily through hydrolysis. This technical guide provides a foundational understanding for researchers and professionals working with this compound.

References

An In-depth Technical Guide to the Environmental Fate and Biodegradability of Triisodecyl Trimellitate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triisodecyl trimellitate (TIDTM) is a high molecular weight branched-chain ester utilized as a plasticizer and emollient in various industrial and consumer products. This technical guide provides a comprehensive overview of the environmental fate and biodegradability of TIDTM, addressing the core requirements of professionals in research, scientific, and drug development fields. Due to the limited availability of direct experimental data for TIDTM, this guide employs a scientifically robust read-across approach, leveraging data from structurally similar analogues, such as tri(2-ethylhexyl) trimellitate (TOTM) and other long-chain esters. The predicted environmental behavior of TIDTM suggests it will predominantly partition to soil and sediment, with low potential for bioaccumulation. Biodegradation is expected to proceed via hydrolysis of the ester linkages, followed by further degradation of the resulting trimellitic acid and isodecanol (B128192) moieties, although this process may be slow. This guide details the expected environmental pathways, summarizes relevant quantitative data from analogue substances, and outlines the standardized experimental protocols for assessing biodegradability.

Introduction

This compound (CAS No. 36631-30-8), a triester of trimellitic acid and isodecyl alcohol, is a complex organic compound valued for its properties as a plasticizer. Its large, hydrophobic nature dictates its behavior in the environment. Understanding the environmental fate and biodegradability of TIDTM is crucial for conducting comprehensive environmental risk assessments and ensuring its safe use in various applications, including as an excipient in topical medicines.[1] This document synthesizes the available scientific knowledge to provide a detailed technical overview for researchers and professionals.

Physicochemical Properties and Environmental Distribution

TIDTM is characterized as an oily liquid with high molecular weight, negligible vapor pressure, and low water solubility.[1] These properties are key determinants of its environmental distribution.

-

Partitioning: Due to its hydrophobicity, TIDTM released into the environment is expected to adsorb strongly to organic matter in soil, sediment, and sludge. Its low vapor pressure indicates that volatilization to the atmosphere will be negligible.

-

Bioaccumulation: While TIDTM is lipophilic, its large molecular size may limit its ability to permeate biological membranes. Studies on the analogue TOTM suggest a low bioaccumulation potential.[1]

Environmental Fate Pathways

The environmental degradation of this compound is anticipated to occur through several key processes, with biodegradation being the most significant.

Abiotic Degradation

-

Hydrolysis: As an ester, TIDTM is susceptible to hydrolysis, which is the cleavage of the ester bonds by reaction with water. This process can be influenced by pH and temperature. Under environmental conditions, this is often the initial step preceding microbial degradation. The expected hydrolysis products are isodecanol and partial esters of trimellitic acid.

-

Photolysis: Direct degradation by sunlight (photolysis) is not expected to be a significant environmental fate process for TIDTM, as it lacks functional groups that absorb light in the environmentally relevant UV spectrum.

Biodegradation